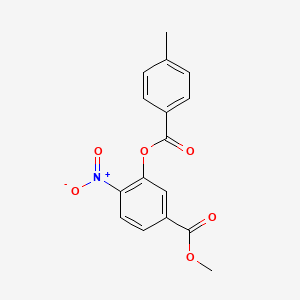

Methyl 3-((4-methylbenzoyl)oxy)-4-nitrobenzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-((4-methylbenzoyl)oxy)-4-nitrobenzenecarboxylate: is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group, a nitro group, and a 4-methylbenzoyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((4-methylbenzoyl)oxy)-4-nitrobenzenecarboxylate typically involves the esterification of 3-hydroxy-4-nitrobenzoic acid with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group in Methyl 3-((4-methylbenzoyl)oxy)-4-nitrobenzenecarboxylate can undergo reduction to form the corresponding amine derivative.

Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Reduction: Hydrolysis using sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

Reduction: 3-amino-4-nitrobenzoic acid.

Hydrolysis: 3-hydroxy-4-nitrobenzoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Methyl 3-((4-methylbenzoyl)oxy)-4-nitrobenzenecarboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for the construction of various aromatic compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. It can also serve as a model compound for investigating the interactions of nitroaromatic compounds with biological systems.

Medicine: Although not directly used as a drug, derivatives of this compound may exhibit pharmacological activities. Research into these derivatives could lead to the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the design of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-((4-methylbenzoyl)oxy)-4-nitrobenzenecarboxylate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, releasing the corresponding carboxylic acid and alcohol. The nitro group can undergo reduction to form an amine, which may further react with other biomolecules. These transformations can affect cellular processes and pathways, making the compound useful for studying biochemical reactions.

Comparison with Similar Compounds

Methyl 4-methylbenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

Methyl 3,5-dimethoxy-4-methylbenzoate: Contains additional methoxy groups, which can influence its reactivity and solubility.

Methyl 4-nitrobenzoate: Similar structure but without the 4-methylbenzoyl group, affecting its chemical properties and applications.

Uniqueness: Methyl 3-((4-methylbenzoyl)oxy)-4-nitrobenzenecarboxylate is unique due to the combination of its functional groups

Biological Activity

Methyl 3-((4-methylbenzoyl)oxy)-4-nitrobenzenecarboxylate, also known as methyl 3-(4-methylbenzoyloxy)-4-nitrobenzoate, is a compound with significant biological activity. It is characterized by the molecular formula C16H13NO6 and a molecular weight of 315.28 g/mol. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 297149-77-0

- Molecular Formula : C16H13NO6

- Molecular Weight : 315.28 g/mol

- Melting Point : 78-80 °C

- Solubility : Soluble in common organic solvents

The mechanisms through which this compound exerts its biological effects are not fully elucidated; however, several studies suggest potential pathways:

- Antioxidant Activity : The nitro group in the structure may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.

- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in metabolic disorders.

- Cell Signaling Modulation : The compound may interfere with cell signaling pathways, particularly those involved in inflammation and cancer progression.

Biological Activity and Therapeutic Applications

Research has indicated various biological activities associated with this compound:

- Anti-inflammatory Effects : Studies have demonstrated that this compound can reduce inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.

- Antitumor Activity : Preliminary data indicate that it may inhibit tumor cell proliferation, making it a candidate for further investigation in cancer therapy.

Table 1: Summary of Biological Activities

Case Study Insights

- Anti-inflammatory Study : A study conducted on human cell lines showed that treatment with this compound led to a significant reduction in the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in managing conditions like rheumatoid arthritis.

- Antitumor Research : In a preliminary screening of various compounds for antitumor activity, this compound exhibited notable cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. Further studies are needed to elucidate the specific mechanisms involved.

Properties

IUPAC Name |

methyl 3-(4-methylbenzoyl)oxy-4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO6/c1-10-3-5-11(6-4-10)16(19)23-14-9-12(15(18)22-2)7-8-13(14)17(20)21/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJRQFGDQSWGDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C(=O)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.